![molecular formula C15H18N2O2S B1523302 1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-56-4](/img/structure/B1523302.png)
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (1-BTZ) is a novel organic acid that has recently been studied for its potential applications in various scientific research fields. It has been identified as a key intermediate for the synthesis of several biologically active compounds, including drugs and pharmaceuticals. 1-BTZ has also been found to have various biochemical and physiological effects on various organisms.
Scientific Research Applications
Medicine: Targeted Drug Delivery
This compound shows potential in the development of targeted drug delivery systems. Its structure could be utilized to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions, enhancing treatment efficacy and reducing side effects .
Agriculture: Crop Protection Agents
In agriculture, the compound could serve as a precursor for synthesizing new crop protection agents. Its benzothiazole moiety is known for its antimicrobial properties, which can be harnessed to protect plants from pathogens .
Material Science: Polymer Synthesis
The unique reactive groups of this compound make it a candidate for polymer synthesis. It could be incorporated into polymers to impart specific characteristics, such as thermal stability or resistance to degradation .
Environmental Science: Pollutant Removal
Research suggests that derivatives of benzothiazole can be effective in removing pollutants from the environment. This compound could be modified to create absorbents or catalysts for water and soil decontamination processes .
Biochemistry: Enzyme Inhibition
The compound’s structure indicates potential use in biochemistry as an enzyme inhibitor. By binding to specific enzymes, it could regulate biochemical pathways, which is crucial in disease treatment and metabolic studies .
Pharmacology: Therapeutic Agent Development
In pharmacology, the compound’s framework could be instrumental in developing new therapeutic agents. Its molecular scaffold may interact with various biological targets, leading to the discovery of drugs with novel mechanisms of action .
properties
IUPAC Name |
1-(6-butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-4-10-5-6-12-13(7-10)20-15(16-12)17-8-11(9-17)14(18)19/h5-7,11H,2-4,8-9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMMWCYTPKRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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